molecular formula C17H22N8OS B5621919 4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]piperidine

4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]piperidine

Cat. No. B5621919
M. Wt: 386.5 g/mol
InChI Key: MXKBVJURPVUERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidine and triazole derivatives have been synthesized through various methods, aiming to explore their biological activities. For instance, novel series of piperidine substituted oxazolidinones and triazolylmethyl derivatives were synthesized and evaluated for antibacterial activity, demonstrating the potential for creating potent antibacterial agents through careful manipulation of the piperidine ring structure (Shin et al., 2013).

Molecular Structure Analysis

Studies involving crystal structure analysis of piperidine derivatives have provided insights into their molecular conformations and interactions. For example, crystal structure studies of bioactive heterocyclic compounds have highlighted the importance of intermolecular hydrogen bonding and the adoption of specific molecular conformations that could influence biological activity (Thimmegowda et al., 2009).

Chemical Reactions and Properties

The reactivity of piperidine and triazole derivatives has been explored through the synthesis of compounds displaying significant antimicrobial and antifungal activity. This includes the development of 1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, highlighting the versatility of these heterocycles in chemical synthesis (Krolenko et al., 2016).

Physical Properties Analysis

The physical properties of piperidine and triazole derivatives, such as solubility, melting points, and crystal structures, play a crucial role in their pharmacokinetic profiles and overall effectiveness as therapeutic agents. Studies on the crystal structure of piperidine-based compounds have provided valuable information on their molecular geometry and potential interactions in biological systems (Thimmegowda et al., 2009).

Chemical Properties Analysis

The chemical properties of piperidine and triazole derivatives, including their stability, reactivity, and potential to undergo various chemical reactions, have been a focus of research aiming to optimize their biological activities. The synthesis of novel compounds through the manipulation of these chemical properties has led to the discovery of molecules with enhanced antibacterial, antifungal, and antiproliferative effects (Krolenko et al., 2016).

Mechanism of Action

While the exact mechanism of action can vary, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . Molecular docking studies are often done to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

Safety and Hazards

The safety of 1,2,4-triazole derivatives is evaluated on normal cell lines to determine their selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

[4-[4-ethyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8OS/c1-3-25-15(9-24-11-18-10-20-24)21-22-16(25)13-4-6-23(7-5-13)17(26)14-8-19-12(2)27-14/h8,10-11,13H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKBVJURPVUERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=CN=C(S3)C)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.